
tert-Butyl 3-(fluoro(phenylsulfonyl)methylene)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(fluoro(phenylsulfonyl)methylene)azetidine-1-carboxylate is a complex organic compound that has garnered interest in the field of synthetic chemistry due to its unique structure and potential applications. This compound features a tert-butyl group, a fluoro-substituted phenylsulfonyl group, and an azetidine ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(fluoro(phenylsulfonyl)methylene)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoro(phenylsulfonyl)methylene Group:
Addition of the tert-Butyl Group: The tert-butyl group is introduced through a tert-butylation reaction, often using tert-butyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This typically includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-(fluoro(phenylsulfonyl)methylene)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro-substituted phenylsulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
tert-Butyl 3-(fluoro(phenylsulfonyl)methylene)azetidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(fluoro(phenylsulfonyl)methylene)azetidine-1-carboxylate involves its interaction with specific molecular targets. The fluoro-substituted phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The azetidine ring may also play a role in the compound’s biological activity by stabilizing its interaction with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 3-[(Methylsulfonyl)oxy]azetidine-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 3-(fluoro(phenylsulfonyl)methylene)azetidine-1-carboxylate is unique due to the presence of the fluoro-substituted phenylsulfonyl group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H18FNO4S |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
tert-butyl 3-[benzenesulfonyl(fluoro)methylidene]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H18FNO4S/c1-15(2,3)21-14(18)17-9-11(10-17)13(16)22(19,20)12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3 |
Clave InChI |
YSMCXHUMWMDSKN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(=C(F)S(=O)(=O)C2=CC=CC=C2)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


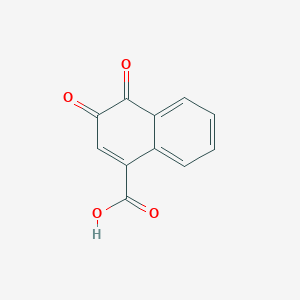
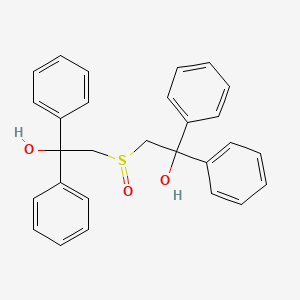
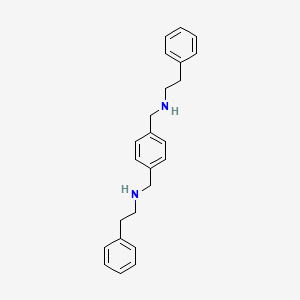
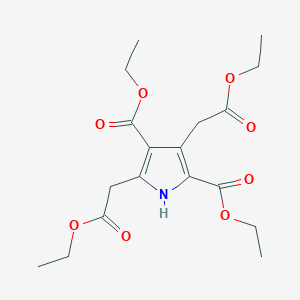
![Pyrazolo[1,5-a]pyrimidine-7(4H)-thione](/img/structure/B13993315.png)
![N-[4-(4-benzamidophenyl)phenyl]benzamide](/img/structure/B13993319.png)
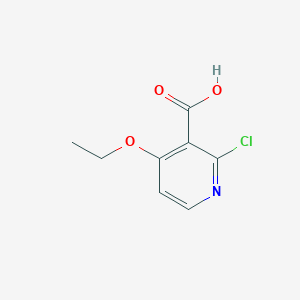
![1-[5-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-2-methylpropan-2-ol](/img/structure/B13993327.png)
![N-[(2,2-Dimethyl-3-phenyl-propylidene)amino]-2,4-dinitro-aniline](/img/structure/B13993331.png)



![N-(4-bromophenyl)-4-[2-[(4-bromophenyl)carbamoylamino]ethyl]piperazine-1-carboxamide](/img/structure/B13993364.png)
![7-[2-(4-fluorophenyl)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B13993370.png)
